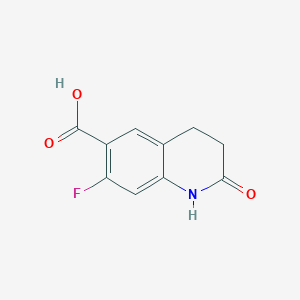

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-7-4-8-5(1-2-9(13)12-8)3-6(7)10(14)15/h3-4H,1-2H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJMBBKTNYDWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC(=C(C=C21)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154353-67-9 | |

| Record name | 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization and Fluorination Strategies

- The quinoline core is typically synthesized via cyclization reactions involving anilines and β-ketoesters or related compounds.

- Fluorine incorporation at the 7-position is achieved either by starting with fluorinated anilines or by electrophilic fluorination of quinoline intermediates.

- Microwave-assisted cyclocondensation has been reported as an efficient method for related fused heterocycles, suggesting potential applicability for fluorinated tetrahydroquinolines.

Reduction to Tetrahydroquinoline

- The 1,4-dihydroquinoline intermediate can be selectively reduced to the 1,2,3,4-tetrahydroquinoline form using catalytic hydrogenation or chemical reducing agents under controlled conditions.

- Acid-catalyzed ring closure and rearrangement methods can also facilitate the formation of the tetrahydroquinoline ring system from appropriate precursors.

Installation of the Carboxylic Acid Group

- Carboxylation is often introduced via ester hydrolysis of quinoline-3-carboxylic acid esters under acidic or basic conditions.

- Hydrolysis conditions are optimized to avoid degradation of sensitive fluorinated intermediates and to ensure high purity of the acid product.

Specific Preparation Method from Literature

A representative synthetic method adapted from industrial and academic sources is summarized below:

Research Findings and Optimization

- The use of dimethylformamide (DMF) as a solvent during substitution reactions enhances solubility and reaction rates, with heating at 130–140°C for about 10 hours reported effective for related quinoline derivatives.

- Purity of intermediates and final products is confirmed by elemental analysis, IR, NMR, and mass spectroscopy, ensuring the integrity of the fluorine and carboxylic acid functionalities.

- High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to monitor reaction progress and purity, with mobile phases such as n-hexane/ethyl acetate (8:2) used for TLC visualization.

- Avoidance of by-products is critical; optimized conditions prevent side reactions such as over-reduction or fluorine displacement, which can occur under harsh conditions.

- Microwave-assisted cyclocondensation has been demonstrated as a rapid and efficient method for related fused quinoline derivatives, suggesting potential for scale-up and time-saving in synthesis.

Summary Table of Key Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Starting Material | 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid esters | Readily available, facilitates substitution | Requires careful fluorination step |

| Substitution Reaction | Heating with nucleophiles (e.g., piperazine) in DMF at 110–140°C | High yield, regioselective substitution | Long reaction times (5-10 h) |

| Hydrolysis | Acid or base-catalyzed ester hydrolysis | High purity acid product | Sensitive to harsh conditions |

| Reduction to Tetrahydroquinoline | Catalytic hydrogenation or chemical reduction | Selective ring reduction | Requires control to preserve fluorine |

| Microwave-Assisted Cyclocondensation | Rapid synthesis of fused heterocycles | Time-efficient, high yields | Requires specialized equipment |

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group at position 6 undergoes standard derivatization reactions to form esters or amides, enabling modulation of solubility and biological activity.

Key Findings :

-

Esterification proceeds efficiently under acidic conditions, with methanol as the nucleophile.

-

Amidation requires prior activation of the carboxylic acid to an acyl chloride using SOCl<sub>2</sub>, followed by reaction with primary or secondary amines .

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or base-mediated decarboxylation, yielding simplified quinoline derivatives.

Notable Observations :

-

Decarboxylation is favored under alkaline conditions, producing the parent tetrahydroquinoline scaffold .

-

Prolonged heating in solvent-free systems leads to ring contraction or rearrangement .

Comparative Analysis with Related Fluoroquinolines

The reactivity of this compound diverges from analogs due to fluorine’s electronic effects and positional substitution:

Mechanistic Insights :

-

Fluorine’s strong electron-withdrawing effect stabilizes the carboxylic acid group, reducing decarboxylation rates compared to non-fluorinated analogs .

-

Substitution at C7 is uncommon in this compound due to fluorine’s low leaving-group propensity, contrasting with reactive chloro derivatives .

Stability Under Oxidative and Reductive Conditions

While direct data for this compound is limited, inferences from structural analogs suggest:

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is its use as an antibacterial agent. Research has shown that compounds within this class exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- A study demonstrated that derivatives of this compound displayed potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

- Another investigation highlighted the efficacy of this compound in treating infections caused by multidrug-resistant bacteria, emphasizing its role in addressing antibiotic resistance .

Synthesis and Derivatives

The synthesis of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves several steps that can be optimized for higher yields and purity. Common methods include:

Synthetic Pathways

- Cyclization Reactions : The compound can be synthesized through cyclization reactions involving substituted anilines and α-fluorocarboxylic acids.

- Functionalization : Various functional groups can be introduced to enhance the compound's biological activity or solubility.

Beyond its antibacterial properties, there is ongoing research into other therapeutic applications for 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid:

Antiviral Properties

Emerging studies suggest that this compound may exhibit antiviral activity against certain viruses by inhibiting viral replication processes.

Anticancer Activity

Preliminary research indicates potential anticancer effects through apoptosis induction in cancer cell lines. Further studies are needed to elucidate these mechanisms and establish effective dosages.

Mechanism of Action

The mechanism by which 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of tetrahydroquinoline derivatives are highly sensitive to substituent positioning and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Structure-Activity Relationships (SAR)

- Fluorine Substitution : The 7-fluoro group in the target compound enhances metabolic stability and binding affinity to PKM2. Removal of fluorine or its relocation (e.g., to position 6 in 7-chloro-6-fluoro analogs) diminishes activity .

- Carboxylic Acid Position : Shifting the carboxylic acid from position 6 (target compound) to position 4 (923120-55-2) drastically increases water solubility (27,468 mg/L) but abolishes PKM2 activation, underscoring the critical role of the 6-COOH group in target engagement .

- Stereochemistry: Enantiopure derivatives, such as the (S)-alaninol-substituted analog, exhibit four-fold higher potency (170 nM) than their (R)-counterparts (880 nM), highlighting the importance of chiral centers in activity .

- Regioisomerism: Constitutional isomers (e.g., 6-chloro-3,4-dihydroquinolin-2(1H)-one-7-sulfonamide) retain potency, while regioisomers (e.g., 74a vs.

Physicochemical Properties

- Solubility: The target compound’s solubility is influenced by the 6-COOH group, though exact data are unavailable. Analogs with polar substituents (e.g., (S)-alaninol) achieve >120 μM solubility in PBS, balancing hydrophilicity and potency .

- Thermal Stability : Estimated boiling points for analogs vary widely (342–408°C), likely due to differences in hydrogen bonding and molecular symmetry .

Biological Activity

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.

- Chemical Formula : C10H8FNO3

- Molecular Weight : 209.17 g/mol

- CAS Number : 923120-55-2

- PubChem CID : 16227617

Biological Activity Overview

The biological activities of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid have been studied in various contexts:

Antimicrobial Activity

Research indicates that compounds in the tetrahydroquinoline class exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Studies have shown that related tetrahydroquinolines possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid may share similar properties .

Anticancer Potential

The compound's structure is similar to other known anticancer agents:

- Cytotoxicity : Preliminary studies indicate that it may exert cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells .

Neuroprotective Effects

There is emerging evidence regarding the neuroprotective potential of tetrahydroquinolines:

- Nerve Damage Reduction : Compounds with similar structures have been evaluated for their ability to minimize ischemic nerve damage following strokes or heart attacks . This positions the compound as a candidate for further neuroprotective studies.

Synthesis Methods

The synthesis of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline derivatives typically involves multi-step organic reactions. Key methods include:

- Cyclization Reactions : Utilizing an appropriate precursor to form the tetrahydroquinoline core.

- Substitution Reactions : Incorporating fluorine and carboxylic acid functional groups through electrophilic aromatic substitution or nucleophilic addition reactions .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and what intermediates are critical?

- Methodology : The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. Key intermediates include ethyl 3-oxo-3-(fluorophenyl)propanoate derivatives, which undergo cyclization with chiral amines (e.g., octahydro-pyrrolopyridine derivatives) under alkaline conditions. Protecting groups like tert-butoxycarbonyl (Boc) are employed to prevent racemization during amine coupling .

- Data : Example protocols involve refluxing intermediates in acetonitrile with triethylamine (2 eq.) for 3 days at 25°C, followed by cyclopropylamine addition for final cyclization .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- NMR and IR : Used to confirm structural integrity, including fluorine substituents and carbonyl groups. For example, IR peaks at ~1700 cm⁻¹ indicate ketone or ester functionalities .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in intermediates (e.g., dihedral angles between carboxyl groups and aromatic rings) .

- LC-MS and HPLC : Critical for purity assessment and separation of enantiomers, especially when chiral amines are used .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to avoid racemic mixtures?

- Methodology : Use enantiomerically pure chiral auxiliaries (e.g., (4aS,7aS)-octahydro-pyrrolo[3,4-b]pyridine) during the initial coupling step. This avoids the need for chromatographic separation of diastereomers. Acid-binding agents like triethylamine stabilize intermediates, while Boc protection ensures stereochemical fidelity .

- Data Contradiction : Some methods report low yields (~40%) due to side reactions; optimizing solvent polarity (e.g., dichlorobenzene vs. acetonitrile) and reaction temperature (50°C vs. 25°C) improves efficiency .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

- Methodology : Stability studies should monitor degradation via:

- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds.

- pH-dependent NMR : Track carboxyl group protonation states and keto-enol tautomerism.

Q. How can contradictory biological activity data (e.g., antimicrobial potency) be resolved?

- Methodology :

- Structure-activity relationship (SAR) studies : Modify substituents at positions 1 (cyclopropyl) and 7 (pyrrolopyridine) to assess impact on Gram-negative vs. Gram-positive activity .

- Standardized testing protocols : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) assays to reduce variability .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields during cyclization steps?

- Solution :

- Use microwave-assisted synthesis to reduce reaction time and side-product formation.

- Replace traditional bases (e.g., K₂CO₃) with DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack efficiency .

Q. How can computational methods predict reactivity and regioselectivity in fluorinated intermediates?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.